molecular formula C30H62N4O2 B12676353 N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) CAS No. 93918-49-1

N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)

Cat. No.: B12676353
CAS No.: 93918-49-1
M. Wt: 510.8 g/mol
InChI Key: TVBANASQCOWJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) is a synthetic organic compound with the molecular formula C30H62N4O2 and a molecular weight of 510.80 g/mol . This compound is characterized by its long aliphatic chains and amide groups, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) typically involves the reaction of ethylenediamine with dodecanoyl chloride. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid any side reactions .

Industrial Production Methods

In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) can be scaled up by using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amide groups can form hydrogen bonds with other molecules, while the long aliphatic chains provide hydrophobic interactions. These properties make it effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) stands out due to its unique combination of long aliphatic chains and amide groups, which provide both hydrophobic and hydrogen bonding interactions. This dual functionality makes it particularly useful in applications requiring both solubility enhancement and stabilization of emulsions .

Properties

CAS No.

93918-49-1

Molecular Formula

C30H62N4O2

Molecular Weight

510.8 g/mol

IUPAC Name

N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide

InChI

InChI=1S/C30H62N4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

TVBANASQCOWJTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.